

# Application Notes and Protocols: Dichromate Titration of Iron(II) with Ferroin Indicator

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## Compound of Interest

Compound Name: *Ferroin*

Cat. No.: *B110374*

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## Introduction

This document provides a detailed methodology for the determination of iron(II) concentration using a redox titration with potassium dichromate as the titrant and **Ferroin** as the indicator. This method is a highly accurate and reliable analytical technique widely used in various research and quality control settings, including pharmaceutical analysis where iron content can be a critical parameter.

Potassium dichromate is an excellent primary standard, meaning it is stable, has a high purity, and is non-hygroscopic, allowing for the preparation of a standard solution of a precisely known concentration by weighing.[1][2] The titration is based on the oxidation of iron(II) ions ( $\text{Fe}^{2+}$ ) to iron(III) ions ( $\text{Fe}^{3+}$ ) by the dichromate ion ( $\text{Cr}_2\text{O}_7^{2-}$ ) in an acidic medium. The dichromate ion is reduced to chromium(III) ions ( $\text{Cr}^{3+}$ ).[3][4]

The overall balanced net ionic equation for this redox reaction is:  $\text{Cr}_2\text{O}_7^{2-} + 6\text{Fe}^{2+} + 14\text{H}^+ \rightarrow 2\text{Cr}^{3+} + 6\text{Fe}^{3+} + 7\text{H}_2\text{O}$ [3]

The endpoint of the titration is visualized by the sharp color change of the **Ferroin** indicator. **Ferroin**, a complex of 1,10-phenanthroline and iron(II), changes from red (reduced form) to pale blue (oxidized form) at the equivalence point.[5]

## Data Presentation

The following table summarizes the typical quantitative data associated with the dichromate titration of iron(II).

Parameter	Symbol	Typical Value/Unit	Description
Mass of Potassium Dichromate	$m(\text{K}_2\text{Cr}_2\text{O}_7)$	4.903 g	Mass of primary standard $\text{K}_2\text{Cr}_2\text{O}_7$ used to prepare 1 L of 0.0167 M solution.[6]
Volume of $\text{K}_2\text{Cr}_2\text{O}_7$ Solution	$V(\text{K}_2\text{Cr}_2\text{O}_7)$	1000 mL	Final volume of the standard potassium dichromate solution.
Molarity of $\text{K}_2\text{Cr}_2\text{O}_7$ Solution	$M(\text{K}_2\text{Cr}_2\text{O}_7)$	0.0167 M (or 0.1 N)	The precise molarity is calculated from the mass of $\text{K}_2\text{Cr}_2\text{O}_7$ and the final volume.
Volume of Iron(II) Sample	$V(\text{Fe}^{2+})$	25.00 mL	Volume of the unknown iron(II) solution pipetted for titration.
Initial Burette Reading	$V_{\text{initial}}$	0.00 mL	Starting volume of the titrant in the burette.
Final Burette Reading	$V_{\text{final}}$	Variable (e.g., 23.50 mL)	Volume of the titrant in the burette at the endpoint.
Volume of Titrant Used	$V_{\text{titrant}}$	$V_{\text{final}} - V_{\text{initial}}$	The volume of $\text{K}_2\text{Cr}_2\text{O}_7$ solution required to reach the endpoint.
Molarity of Iron(II) Solution	$M(\text{Fe}^{2+})$	Calculated (mol/L)	The unknown concentration of the iron(II) solution.

## Experimental Protocols

### Reagent Preparation

#### 3.1.1. Preparation of 0.0167 M Potassium Dichromate ( $K_2Cr_2O_7$ ) Standard Solution

- Materials: Analytical grade potassium dichromate ( $K_2Cr_2O_7$ ), distilled or deionized water, 1000 mL volumetric flask, analytical balance.
- Procedure:
  - Accurately weigh approximately 4.9 g of  $K_2Cr_2O_7$  that has been previously dried at 150-200°C for 1-2 hours and cooled in a desiccator.[\[1\]](#)
  - Quantitatively transfer the weighed  $K_2Cr_2O_7$  into a 1000 mL volumetric flask.
  - Add approximately 500 mL of distilled water to the flask and swirl to dissolve the solid completely.
  - Once dissolved, dilute the solution to the 1000 mL mark with distilled water.
  - Stopper the flask and invert it several times to ensure the solution is homogeneous.

#### 3.1.2. Preparation of **Ferroin** Indicator Solution

- Materials: 1,10-phenanthroline monohydrate, ferrous sulfate heptahydrate ( $FeSO_4 \cdot 7H_2O$ ), distilled water, 100 mL volumetric flask.
- Procedure:
  - Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate in enough distilled water to make 100 mL of solution.[\[5\]](#)[\[7\]](#)
  - Alternatively, dissolve 0.7 g of ferrous sulphate and 1.5 g of 1,10-phenanthroline hydrochloride in 70 ml of water and add sufficient water to produce 100 ml.[\[7\]](#)
  - Store the prepared indicator solution in a tightly sealed bottle.

#### 3.1.3. Preparation of the Iron(II) Analyte Solution

- Materials: Iron(II) salt (e.g., ferrous ammonium sulfate,  $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ ), concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ), distilled water, volumetric flask.
- Procedure:
  - Accurately weigh a suitable amount of the iron(II)-containing sample.
  - Dissolve the sample in a flask containing dilute sulfuric acid to prevent the oxidation of  $\text{Fe}^{2+}$  by air and hydrolysis. A typical preparation involves adding 20 ml of dilute sulfuric acid.[\[1\]](#)
  - Quantitatively transfer the solution to a volumetric flask of appropriate size and dilute to the mark with distilled water.

## Titration Procedure

- Preparation of the Burette: Rinse a 50 mL burette with a small amount of the standard 0.0167 M  $\text{K}_2\text{Cr}_2\text{O}_7$  solution and then fill the burette with the solution, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.
- Preparation of the Analyte: Pipette 25.00 mL of the iron(II) solution into a 250 mL Erlenmeyer flask.
- Acidification: Add approximately 10 mL of 1 M sulfuric acid to the Erlenmeyer flask. The presence of a strong acid is crucial for the reaction to proceed correctly.[\[3\]](#)
- Addition of Indicator: Add 2-3 drops of the **Ferroin** indicator solution to the Erlenmeyer flask. The solution should turn a distinct red color.
- Titration: Titrate the iron(II) solution with the standard  $\text{K}_2\text{Cr}_2\text{O}_7$  solution from the burette. Swirl the flask continuously.
- Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from red to a stable pale blue.[\[5\]](#) Record the final burette reading to two decimal places.
- Replicates: Repeat the titration at least two more times to ensure precision. The volumes of titrant used should agree within  $\pm 0.05$  mL.

## Calculations

The concentration of the iron(II) solution can be calculated using the stoichiometry of the balanced chemical equation.

From the balanced equation: 1 mole of  $\text{Cr}_2\text{O}_7^{2-}$  reacts with 6 moles of  $\text{Fe}^{2+}$ .

The relationship at the equivalence point is: Moles of  $\text{Cr}_2\text{O}_7^{2-} = (1/6) \times \text{Moles of } \text{Fe}^{2+}$

Therefore:  $M(\text{K}_2\text{Cr}_2\text{O}_7) \times V(\text{K}_2\text{Cr}_2\text{O}_7) = (1/6) \times M(\text{Fe}^{2+}) \times V(\text{Fe}^{2+})$

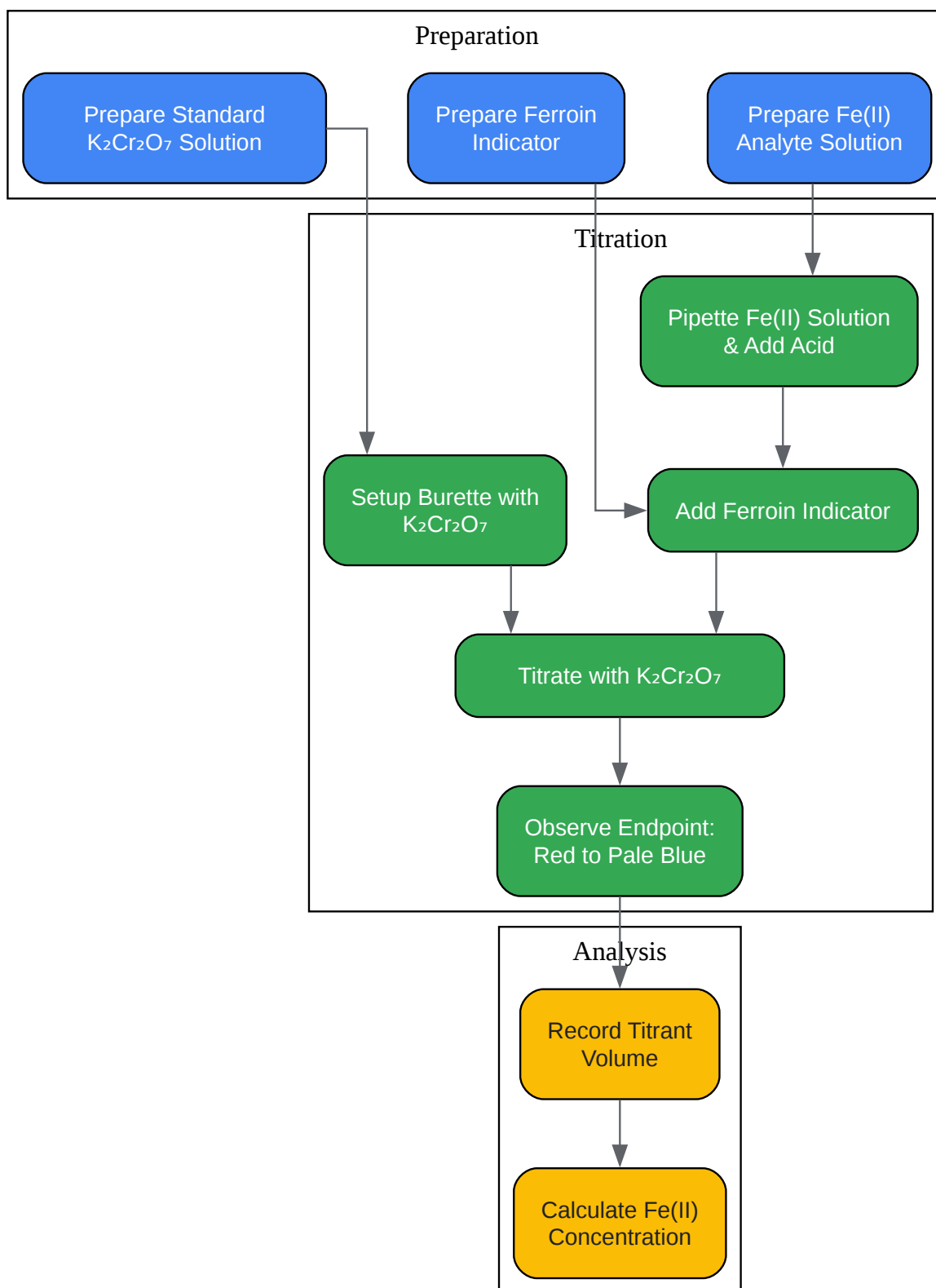
Where:

- $M(\text{K}_2\text{Cr}_2\text{O}_7)$  = Molarity of the potassium dichromate solution
- $V(\text{K}_2\text{Cr}_2\text{O}_7)$  = Volume of the potassium dichromate solution used in the titration
- $M(\text{Fe}^{2+})$  = Molarity of the iron(II) solution
- $V(\text{Fe}^{2+})$  = Volume of the iron(II) solution used

The molarity of the iron(II) solution can be calculated as:  $M(\text{Fe}^{2+}) = [6 \times M(\text{K}_2\text{Cr}_2\text{O}_7) \times V(\text{K}_2\text{Cr}_2\text{O}_7)] / V(\text{Fe}^{2+})$

## Visualizations

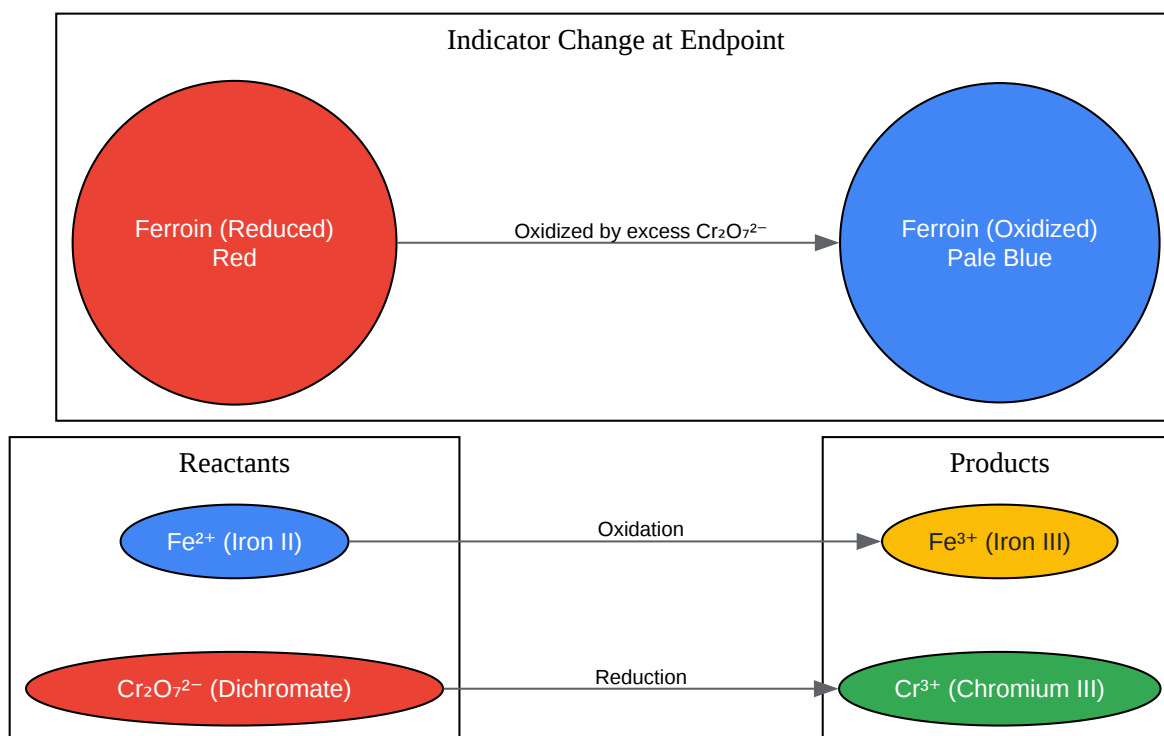
## Experimental Workflow



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Caption: Workflow for Dichromate Titration of Iron(II).

## Chemical Reaction and Indicator Change



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Caption: Redox Reactions and Indicator Color Change.

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